molecular formula C16H22BNO2 B2854551 1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 2621938-66-5

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B2854551
CAS No.: 2621938-66-5
M. Wt: 271.17
InChI Key: QFGGJRAAQHCIEQ-UHFFFAOYSA-N
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Description

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. This compound features an indole core substituted with an ethyl group and a boronic acid pinacol ester at the 7-position.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 1-ethyl-7-iodoindole with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.

  • Industrial Production Methods: Large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic acid derivative with various aryl halides.

  • Oxidation and Reduction: The compound can undergo oxidation to form the corresponding indole oxide or reduction to yield the corresponding indole alcohol.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., toluene, water).

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

  • Oxidation: Indole oxides.

  • Reduction: Indole alcohols.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Applied in the development of new materials and polymers.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Mechanism of Action

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure but different core heterocycle.

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic acid moiety but different aromatic ring.

  • Bis(pinacolato)diboron: A common reagent used in the synthesis of boronic acids.

Uniqueness: The presence of the indole core in 1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole provides unique chemical and biological properties compared to other boronic acid derivatives.

Properties

IUPAC Name

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO2/c1-6-18-11-10-12-8-7-9-13(14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGGJRAAQHCIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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